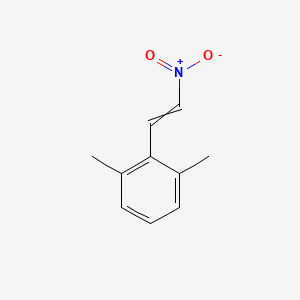![molecular formula C16H15ClN2O B11726284 1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B11726284.png)
1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea is an organic compound with the molecular formula C16H15ClN2O It is characterized by the presence of a chlorophenyl group and a methylphenyl group connected through an ethenyl bridge to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and efficiency of the process. The use of automated systems and advanced purification techniques further enhances the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chlorophenyl)-3-(3-chloro-4-methylphenyl)urea: Similar structure but with different substitution patterns on the phenyl rings.
1-[(1E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea: A closely related compound with slight variations in the ethenyl bridge.
Uniqueness
1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C16H15ClN2O |
|---|---|
Molekulargewicht |
286.75 g/mol |
IUPAC-Name |
1-[2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C16H15ClN2O/c1-12-2-8-15(9-3-12)19-16(20)18-11-10-13-4-6-14(17)7-5-13/h2-11H,1H3,(H2,18,19,20) |
InChI-Schlüssel |
LVBXAEJQHXFHAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)NC=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]-N-methylmethanimine oxide](/img/structure/B11726208.png)
![(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11726213.png)

![1-{N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide](/img/structure/B11726223.png)


![3-{[(2,4-Dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726237.png)

![1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine](/img/structure/B11726248.png)
![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide](/img/structure/B11726249.png)

![(8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-2,3,17-triol](/img/structure/B11726252.png)


